Ro 31-8220 Mesylate: A Technical Guide to its Mechanism of Action
Ro 31-8220 Mesylate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-8220, a bisindolylmaleimide compound, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). Initially developed as a selective inhibitor for this family of serine/threonine kinases, subsequent research has revealed a broader spectrum of activity, encompassing other key kinases and cellular pathways. This technical guide provides an in-depth exploration of the mechanism of action of Ro 31-8220 mesylate, presenting quantitative data on its inhibitory profile, detailed experimental protocols for its characterization, and visual diagrams of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing Ro 31-8220 in their studies and for professionals involved in kinase-targeted drug discovery and development.
Core Mechanism of Action: Protein Kinase C Inhibition
Ro 31-8220 acts as an ATP-competitive inhibitor of Protein Kinase C (PKC). It demonstrates potent inhibitory activity against multiple PKC isoforms, making it a pan-PKC inhibitor. Its mechanism involves binding to the ATP-binding site within the catalytic domain of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the vast array of cellular processes regulated by PKC, including cell proliferation, differentiation, apoptosis, and immune responses.
Quantitative Inhibitory Profile
The inhibitory potency of Ro 31-8220 has been quantified against a range of kinases. The following tables summarize the key IC50 values reported in the literature.
Table 1: Inhibitory Activity (IC50) of Ro 31-8220 against Protein Kinase C Isoforms
| Kinase Isoform | IC50 (nM) | Reference(s) |
| PKCα | 5 | [1][2][3][4] |
| PKCβI | 24 | [1][2][3][4] |
| PKCβII | 14 | [1][2][3][4] |
| PKCγ | 27 | [1][2][3][4] |
| PKCε | 24 | [1][2][3][4] |
| Rat Brain PKC | 23 | [1][2][3] |
Table 2: Inhibitory Activity (IC50) of Ro 31-8220 against Other Kinases (PKC-Independent Effects)
| Kinase | IC50 (nM) | Reference(s) |
| MAPKAP-K1b (RSK2) | 3 | [1][2][5] |
| MSK1 | 8 | [1][2][5] |
| S6K1 | 15 | [1][2][5] |
| GSK3β | 38 | [1][2][5] |
Table 3: Cellular Effects of Ro 31-8220
| Cellular Process | Cell Line/System | IC50 | Reference(s) |
| Mitogen-induced IL-2 Production | Human Peripheral Blood Mononuclear Cells | 80 nM | [6][7] |
| IL-2-dependent T-lymphoblast Proliferation | Human T-lymphoblasts | 350 nM | [6][7] |
| Growth Inhibition | A549 Human Lung Carcinoma Cells | 0.78 µM | [3] |
| Growth Inhibition | MCF-7 Human Breast Carcinoma Cells | 0.897 µM | [3] |
| Growth Inhibition | Human Glioblastoma Cell Lines | ~2 µM | [8] |
Signaling Pathways Modulated by Ro 31-8220
PKC-Dependent Pathways
As a potent PKC inhibitor, Ro 31-8220 directly interferes with the canonical PKC signaling cascade. This pathway is initiated by the generation of diacylglycerol (DAG) and intracellular calcium, leading to the activation of PKC isoforms. Activated PKC then phosphorylates a multitude of downstream targets, regulating diverse cellular functions. Ro 31-8220's blockade of this pathway has been shown to inhibit T-cell activation and proliferation.[6][7]
PKC-Independent Pathways
Despite its design as a PKC-selective inhibitor, Ro 31-8220 exhibits significant off-target effects that are independent of its action on PKC.[1][2][9][10] These PKC-independent mechanisms are crucial for interpreting experimental results and understanding the compound's full biological activity.
Key PKC-independent effects include:
-
Activation of c-Jun N-terminal Kinase (JNK): Ro 31-8220 strongly activates the JNK signaling pathway, a key regulator of stress responses and apoptosis.[4][10][11] This effect is not mimicked by other PKC inhibitors, indicating a distinct mechanism of action.[11]
-
Inhibition of Glycogen Synthase Kinase 3 (GSK3): Ro 31-8220 is a potent inhibitor of GSK3, a kinase involved in a wide range of cellular processes, including metabolism, proliferation, and apoptosis.[1][12]
-
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway Components: Ro 31-8220 has been shown to inhibit the expression of MAP Kinase Phosphatase-1 (MKP-1) and inhibit extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][11]
-
Induction of Apoptosis: Ro 31-8220 induces apoptosis in various cell lines, including glioblastoma and HL-60 cells.[8][13] This pro-apoptotic effect is mediated through the mitochondrial pathway, involving cytochrome c release and caspase-3 activation, and can occur independently of PKC inhibition.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of Ro 31-8220.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro IC50 of Ro 31-8220 against PKC.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., Peptide-γ: GPRPLFCRKGSLRQKW)[3]
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100[3]
-
Cofactor Solution: 10 mM MgCl₂, 0.6 mM CaCl₂, 1.25 mg/mL phosphatidylserine, 1.25 ng/mL phorbol 12-myristate 13-acetate (PMA)[3]
-
Ro 31-8220 stock solution (in DMSO)
-
P81 phosphocellulose paper
-
75 mM orthophosphoric acid
-
Ethanol
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of Ro 31-8220 in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
Cofactor Solution
-
0.2 mg/mL substrate peptide
-
10 µM [γ-³²P]ATP
-
Desired concentration of Ro 31-8220 (or DMSO for control)
-
-
Initiate the reaction by adding 2.5 m-units of purified PKC enzyme.
-
Incubate the reaction at 30°C for 10 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the papers with ethanol and allow them to dry.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Ro 31-8220 concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Determining Cell Viability (IC50)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the IC50 of Ro 31-8220.
Materials:
-
Adherent cells of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Ro 31-8220 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of Ro 31-8220 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Ro 31-8220 to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Caspase-3 Fluorometric Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, induced by Ro 31-8220.
Materials:
-
Cells of interest
-
Ro 31-8220
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-AFC)
-
Assay buffer
-
Black, clear-bottom 96-well plate
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
Procedure:
-
Seed cells and treat with Ro 31-8220 at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated or vehicle-treated control.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the caspase-3 assay kit.
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate (DEVD-AFC) and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity. Compare the fluorescence of the Ro 31-8220-treated samples to the control to determine the fold-increase in caspase-3 activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like Ro 31-8220.
Conclusion
Ro 31-8220 mesylate is a powerful pharmacological tool for studying cellular signaling. While its primary mechanism of action is the potent inhibition of PKC isoforms, its significant PKC-independent effects, particularly on the JNK and GSK3 pathways, must be carefully considered in the design and interpretation of experiments. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize Ro 31-8220 and to further elucidate its complex biological activities. For drug development professionals, the off-target profile of Ro 31-8220 underscores the importance of thorough selectivity screening in the development of next-generation kinase inhibitors.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A role of protein kinase Cμ in signalling from the human adenosine A1 receptor to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP-Kinase Assay [bio-protocol.org]
- 13. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression [thno.org]
